molecular formula C15H26N2O4 B8193315 Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate

Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate

Cat. No.: B8193315
M. Wt: 298.38 g/mol
InChI Key: CGMNYFJKJLSKJB-UHFFFAOYSA-N
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Description

Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is a bicyclopentane derivative featuring two tert-butyl carbamate groups at the 1,3-positions of the strained bicyclo[1.1.1]pentane (BCP) core. The BCP scaffold is a highly rigid, three-dimensional structure with unique steric and electronic properties, making it a valuable bioisostere for aromatic rings in medicinal chemistry . The tert-butyl groups enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-12(2,3)20-10(18)16-14-7-15(8-14,9-14)17-11(19)21-13(4,5)6/h7-9H2,1-6H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMNYFJKJLSKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps

  • Preparation of 1,3-Diaminobicyclo[1.1.1]pentane
    The diamine precursor is typically synthesized through reduction or Curtius rearrangement of carboxylic acid derivatives. For example, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid) undergoes reduction with LiAlH₄ to yield 1,3-diaminobicyclo[1.1.1]pentane.

  • Boc Protection
    The diamine reacts with two equivalents of Boc₂O in the presence of a base (e.g., sodium methoxide or DIPEA) in methanol or THF. Reaction conditions are optimized to ensure complete protection of both amines.

Reaction Parameters Optimal Conditions
SolventMethanol, THF, or 1,4-dioxane
Temperature0–10°C (controlled addition)
BaseNaOMe (30% solution) or DIPEA
Boc₂O Equivalents2.0–2.2 (per diamine)
Yield70–90%

Example Protocol

  • Dissolve 1,3-diaminobicyclo[1.1.1]pentane (1.0 eq) in methanol at 0°C under N₂.

  • Add Boc₂O (2.1 eq) and NaOMe (1.1 eq) dropwise over 2 hours.

  • Stir at 0–10°C for 6 hours, then extract with MTBE and wash with brine.

  • Purify via recrystallization (n-heptane) to yield the di-Boc-protected product.

Alternative Synthesis via Radical Ring-Opening

For asymmetrically substituted BCP derivatives, radical-initiated reactions enable regioselective functionalization. This method is less common for the di-Boc-protected compound but offers flexibility for complex intermediates.

Radical-Assisted Approach

  • Tricyclo[1.1.1.0¹,³]pentane (TCP) as Starting Material
    TCP undergoes atom-transfer radical addition (ATRA) with alkyl halides under triethylborane initiation to form 1-halo-3-substituted BCPs.

  • Dehalogenation and Amination
    Halide intermediates are dehalogenated (e.g., via hydrogenation) to generate primary amines, which are subsequently Boc-protected.

Step Conditions Outcome
TCP + R-X → BCP-R-XTEBA, radical initiator, mild temps1-Halo-3-R-BCP
BCP-R-X → BCP-R-NH₂H₂/Pd-C, NH₃, or amination agents1-R-3-NH₂-BCP
NH₂ → Boc ProtectionBoc₂O, DIPEA, CH₂Cl₂Di-tert-butyl BCP-diyldicarbamate

Advantages : Enables access to unsymmetrically substituted derivatives.
Limitations : Lower yields (~50–60%) compared to diamine protection.

Industrial-Scale Production

Efficient large-scale synthesis is critical for pharmaceutical applications. Flow chemistry and continuous reactors enhance safety and throughput.

Flow Photochemical Synthesis

  • Core Formation : [1.1.1]Propellane reacts with diacetyl under UV irradiation to form 1,3-diacetylbicyclo[1.1.1]pentane (BCP-diacetyl).

  • Haloform Reaction : BCP-diacetyl undergoes haloform reaction (e.g., with NaClO/NaOH) to yield BCP-1,3-dicarboxylic acid.

  • Reduction to Diamine : LiAlH₄ reduction of BCP-diacid produces 1,3-diaminobicyclo[1.1.1]pentane.

  • Boc Protection : As described in Section 1.

Scale Reaction Output Time
1 kgFlow photochemical coreBCP-diacetyl6 hours
500 gBatch haloform reactionBCP-diacid12 hours
Gram-scaleLiAlH₄ reduction1,3-diamino-BCP4 hours

Yield : ~70–85% across all steps.

Critical Challenges and Solutions

Selective Protection of Primary Amines

  • Issue : Over-protection or incomplete Boc incorporation.

  • Solution : Use stoichiometric excess (2.1–2.2 eq Boc₂O) and monitor via LC-MS.

Isolation and Purity

  • Issue : Solubility in polar solvents complicates crystallization.

  • Solution : Recrystallization from n-heptane or MTBE/THF mixtures.

Scalability

  • Issue : Exothermic Curtius rearrangements in batch processes.

  • Solution : Continuous flow reactors with precise temperature control (80–145°C).

Applications and Derivatives

Di-tert-butyl BCP-diyldicarbamate serves as a versatile building block:

  • Peptide Synthesis : Deprotection with TFA yields free amines for coupling.

  • Heterocycle Formation : Reaction with carbonyl reagents generates pyrazoles or ureas.

  • Drug Discovery : Used in bioisostere replacement of tert-butyl or phenyl groups.

Comparative Analysis of Methods

Method Advantages Disadvantages
Diamine ProtectionHigh yield, simplicityRequires pure diamine precursor
Radical Ring-OpeningAccess to unsymmetric derivativesLower yields, complex workup
Flow PhotochemicalScalability, safetyMulti-step process

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties
Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate serves as a bioisostere for traditional aromatic systems, such as benzene rings. This substitution can enhance the solubility and reduce non-specific binding of drug candidates, which is crucial for improving pharmacokinetic profiles in drug development .

Anticancer Activity
Research indicates that bicyclo[1.1.1]pentane derivatives exhibit promising anticancer properties. The unique three-dimensional structure of these compounds can facilitate interactions with biological targets, potentially leading to the development of novel anticancer agents .

Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated, particularly in relation to carbonic anhydrase and other relevant targets in cancer and inflammatory diseases. This inhibition can lead to therapeutic effects by modulating metabolic pathways associated with tumor growth and inflammation .

Material Science

Polymer Chemistry
this compound can be utilized as a building block in the synthesis of advanced polymers. Its structural features contribute to the mechanical properties and thermal stability of polymeric materials, making it valuable in the design of high-performance materials for industrial applications .

Coatings and Adhesives
The compound's unique properties allow it to be incorporated into coatings and adhesives, enhancing their durability and resistance to environmental factors. This application is particularly relevant in industries requiring robust protective layers for various substrates .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryBLD Insights Demonstrated improved solubility and reduced toxicity compared to traditional compounds.
Anticancer ResearchPMC Identified as a potential lead compound for developing new anticancer drugs due to its enzyme inhibition capabilities.
Material ScienceRSC Publications Showed enhanced mechanical properties when used in polymer formulations, indicating potential for commercial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional analogs of Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate:

Compound Name Core Structure Substituents Key Properties Applications References
This compound Bicyclo[1.1.1]pentane Tert-butyl carbamates High rigidity, lipophilic, metabolically stable Drug design (bioisostere)
Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate Bicyclo[1.1.1]pentane Benzyl carbamates Lower lipophilicity, higher polarity Intermediate for further modifications
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate Bicyclo[1.1.1]pentane Methyl esters Precursor for carbamates/amides; density: 1.369 g/cm³, predicted boiling point: 234°C Synthetic intermediate
Bicyclo[1.1.1]pentane-1,3-diyldimethanol Bicyclo[1.1.1]pentane Hydroxymethyl groups Polar, hydrogen-bonding capacity; molecular weight: 128.17 g/mol Building block for macrocycles
Ditert-butyl cyclohexane-1,3-diyldicarbamate Cyclohexane Tert-butyl carbamates Less strained, flexible; CAS 110053-29-7 Comparative studies on ring strain effects
Di-tert-butyl propane-1,3-diyldicarbamate Linear propane Tert-butyl carbamates Unstrained, linear; CAS 33105-94-1 Model for conformational flexibility

Key Comparisons :

Core Rigidity vs. Flexibility :

  • The BCP core in this compound imposes significant steric constraints, enforcing a fixed geometry ideal for mimicking aromatic rings. In contrast, cyclohexane (e.g., Ditert-butyl cyclohexane-1,3-diyldicarbamate) and propane derivatives exhibit greater conformational flexibility, which may reduce target-binding specificity .

Substituent Effects: Tert-butyl groups enhance metabolic stability and passive membrane permeability compared to polar substituents like hydroxymethyl (e.g., Bicyclo[1.1.1]pentane-1,3-diyldimethanol) or benzyl carbamates. For instance, benzyl derivatives (e.g., Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate) are more susceptible to oxidative metabolism . Methyl esters (e.g., Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate) serve as versatile intermediates but lack the stability of carbamates under physiological conditions .

Synthetic Accessibility: BCP derivatives are typically synthesized from dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate via Grignard reactions or photochemical methods . The tert-butyl carbamate groups are introduced via aminolysis or carbamate-forming reagents, though steric hindrance may require optimized conditions (e.g., high-pressure or catalytic systems) .

Physicochemical Properties :

  • Predicted density and boiling points for this compound are expected to exceed those of dimethyl esters (1.369 g/cm³) due to the bulkier tert-butyl groups. Its lipophilicity (logP) is higher than diol or benzyl analogs, favoring blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure and the presence of two tert-butyl groups, which contribute to its physicochemical properties. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{24}N_{2}O_{4}

Synthesis

The synthesis of this compound typically involves the reaction of bicyclo[1.1.1]pentane derivatives with carbamates under mild conditions. Recent studies have highlighted methods such as photoreaction techniques to enhance yield and purity, showcasing the compound's versatility in synthetic applications .

The biological activity of this compound is attributed to its ability to act as a bioisostere for various pharmacophores. The compound exhibits properties similar to para-substituted phenyl groups and alkynyl groups, which are known for their roles in drug design .

Pharmacological Properties

Recent research indicates that compounds with the bicyclo[1.1.1]pentane framework can exhibit:

  • Antioxidant Activity : The compound has been studied for its potential as a reactive oxygen species (ROS) scavenger, which may contribute to its protective effects against oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although further investigation is required to elucidate specific mechanisms .

Study 1: Antioxidant Properties

In a study published in 2018, researchers evaluated the antioxidant capacity of various bicyclo[1.1.1]pentane derivatives, including this compound. The results demonstrated significant scavenging activity against free radicals, indicating its potential use in formulations aimed at reducing oxidative damage .

Study 2: Drug Delivery Applications

A patent filed in 2022 discussed the application of di-tert-butyl bicyclo[1.1.1]pentane derivatives in drug delivery systems due to their high three-dimensionality and biocompatibility . The study highlighted the compound's ability to enhance solubility and stability of drug formulations.

Comparative Analysis of Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory PotentialApplication in Drug Delivery
This compoundHighModerateYes
Other Bicyclo CompoundsVariableLow to ModerateLimited

Q & A

Q. What are the primary synthetic routes for preparing Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate?

The compound is typically synthesized via a multistep process involving [1.1.1]propellane as a key intermediate. A radical multicomponent carboamination reaction can functionalize the bicyclo[1.1.1]pentane (BCP) core, followed by tert-butoxycarbonyl (Boc) protection of the amine groups. For example, a Boc-protected intermediate is formed by reacting [1.1.1]propellane with tert-butyl dicarbonate under controlled conditions . Detailed protocols often include NMR monitoring (e.g., 1^1H and 13^13C) to confirm intermediate structures and reaction progress .

Q. How is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid utilized in synthesizing derivatives like this compound?

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid serves as a precursor for esterification and carbamate formation. The acid is first converted to its dimethyl ester (via methanol and acid catalysis), followed by Boc protection using di-tert-butyl dicarbonate in the presence of a base like DMAP. Photochemical methods, such as UV irradiation of 1,3-diacetyl-BCP, have been employed to generate reactive intermediates for subsequent functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H and 13^13C NMR : To confirm the BCP scaffold symmetry and Boc group integration. For example, the BCP bridgehead protons appear as singlets near δ 2.5–3.0 ppm, while tert-butyl groups resonate at δ 1.2–1.4 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, ensuring purity and structural integrity .
  • X-ray crystallography : Rarely used due to the compound’s oily nature, but derivatives with crystalline co-formers (e.g., metal-organic frameworks) have been analyzed to confirm bond lengths and angles .

Advanced Research Questions

Q. How can conflicting NMR data for bicyclo[1.1.1]pentane derivatives be resolved during structural elucidation?

Discrepancies often arise from dynamic conformational changes or solvent effects. For example, diastereotopic protons in the BCP core may exhibit unexpected splitting. Strategies include:

  • Variable-temperature NMR to slow molecular motion and simplify splitting patterns.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
  • 2D NMR techniques (e.g., COSY, NOESY) to assign overlapping signals .

Q. What strategies optimize the yield of this compound in radical-based syntheses?

Yield optimization involves:

  • Catalyst selection : Azobisisobutyronitrile (AIBN) or Et3_3B/O2_2 systems enhance radical initiation efficiency .
  • Solvent control : Non-polar solvents (e.g., toluene) minimize side reactions like oligomerization.
  • Stoichiometric tuning : Excess [1.1.1]propellane (1.5–2.0 eq) ensures complete consumption of reactive intermediates . Gram-scale syntheses have achieved >60% yields by combining these factors .

Q. How does the BCP scaffold’s bioisosteric properties influence drug design compared to para-phenyl or tert-butyl groups?

The BCP group reduces lipophilicity (ClogP decrease by ~0.5–1.0 vs. tert-butyl) while maintaining metabolic stability. Its shorter bridgehead distance (1.85 Å vs. 2.79 Å for p-phenyl) improves steric complementarity in target binding pockets. For example, BCP-resveratrol analogs show enhanced bioavailability due to reduced glucuronidation . Computational docking studies (e.g., Schrödinger Suite) can validate these interactions .

Q. What are the challenges in functionalizing the BCP core, and how can they be addressed?

The strained BCP structure limits traditional cross-coupling reactions. Advanced methods include:

  • Photoredox catalysis : Enables C–H functionalization under mild conditions (e.g., visible light with Ru(bpy)32+_3^{2+} catalysts) .
  • Transition-metal-mediated reactions : Pd-catalyzed aminations or Suzuki couplings using halogenated BCP precursors .
  • Strain-release chemistry : [1.1.1]Propellane reacts with nucleophiles (e.g., amines, thiols) to generate disubstituted BCP derivatives .

Methodological Recommendations

  • Synthetic scalability : For multi-gram preparations, prioritize stepwise Boc protection and radical carboamination to minimize side products .
  • Analytical rigor : Combine HRMS with 19^19F NMR (if fluorinated analogs are synthesized) for unambiguous characterization .
  • Safety protocols : Handle [1.1.1]propellane and intermediates under inert atmospheres due to their thermal instability .

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